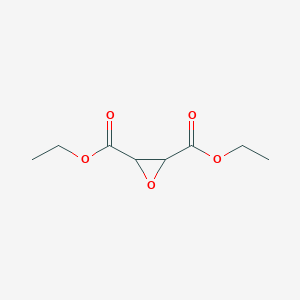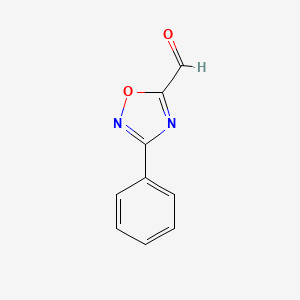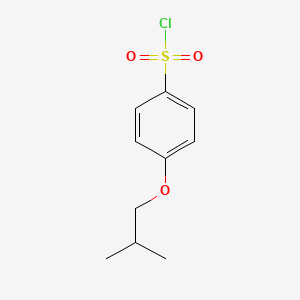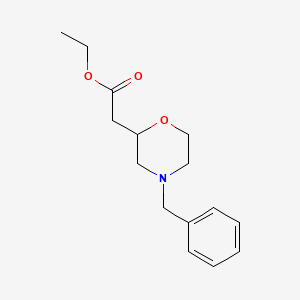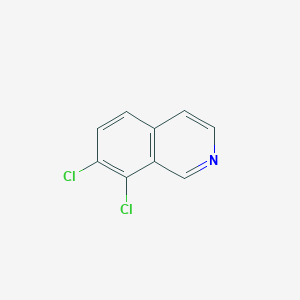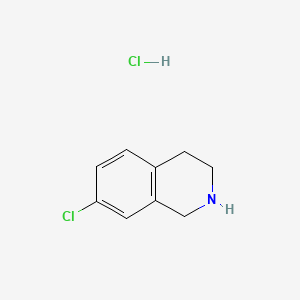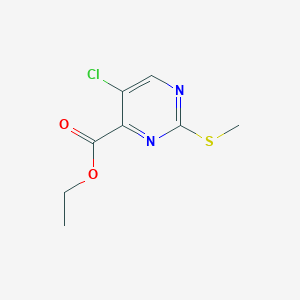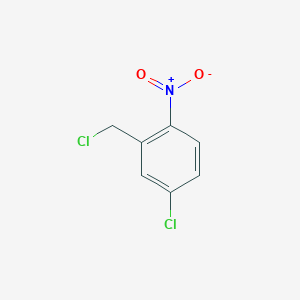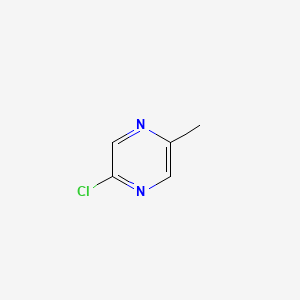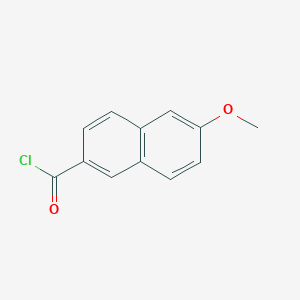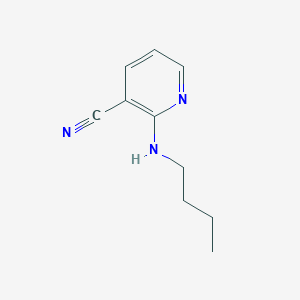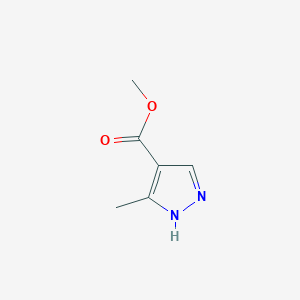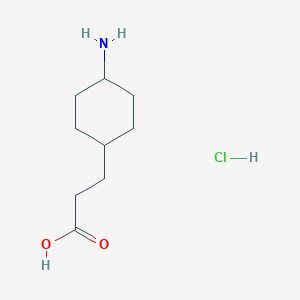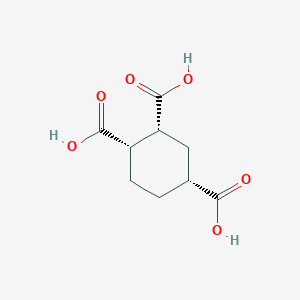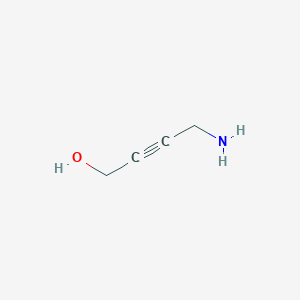
4-Aminobut-2-yn-1-ol
Vue d'ensemble
Description
4-Aminobut-2-yn-1-ol: is an organic compound with the molecular formula C4H7NO . It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butynyl chain. This compound is of interest due to its unique structure, which combines an alkyne with functional groups that can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminobut-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-butyn-1,4-diol with phthalimide to form 4-phthalimidobut-2-yn-1-ol . This intermediate is then treated with hydrazine hydrate to yield this compound . The reaction conditions typically involve heating the mixture under reflux and subsequent crystallization from methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobut-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used under acidic or basic conditions.
Reduction: Catalysts like (Pd/C) or (LiAlH4) are commonly employed.
Substitution: Reagents like or can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Aminobut-2-yn-1-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs with potential therapeutic effects.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Aminobut-2-yn-1-ol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The alkyne group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminobut-2-en-1-ol
- 4-Aminobutan-1-ol
- 4-Phthalimidobut-2-yn-1-ol
Uniqueness
4-Aminobut-2-yn-1-ol is unique due to its combination of an alkyne, amino, and hydroxyl groups. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form covalent bonds with nucleophiles also makes it valuable in the design of enzyme inhibitors and other biologically active molecules.
Propriétés
IUPAC Name |
4-aminobut-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETGYTZOZAIXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507534 | |
| Record name | 4-Aminobut-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63200-68-0 | |
| Record name | 4-Aminobut-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-aminobut-2-yn-1-ol in the synthesis described in the research paper?
A1: this compound serves as a starting material in the synthesis of highly substituted dihalogenated dihydropyrroles. [] When reacted with electrophiles like iodine (I₂), iodine bromide (IBr), or iodine chloride (ICl), it undergoes an electrophile-triggered cyclization reaction. This reaction forms a five-membered dihydropyrrole ring, incorporating both halogen atoms from the electrophile. [] The reaction is highly versatile, allowing for the incorporation of various alkyl, vinyl, aryl, and heteroaryl substituents on the dihydropyrrole ring. []
Q2: What are the advantages of using this method for synthesizing dihalogenated dihydropyrroles?
A2: The research highlights several advantages of this synthetic approach:
- High yields: The reaction proceeds with good to excellent yields, reaching up to 99% in some cases. []
- Mild conditions: The reaction occurs at room temperature, avoiding the need for harsh conditions. []
- Atom economy: Both halogen atoms from the electrophile are incorporated into the final product, minimizing waste. []
- Versatility: The method tolerates a wide range of substituents on the starting materials, enabling the synthesis of diverse dihydropyrrole derivatives. []
- Further functionalization: The resulting dihalogenated dihydropyrroles can be further modified using palladium-catalyzed coupling reactions, expanding their synthetic utility. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


